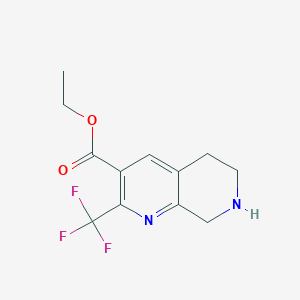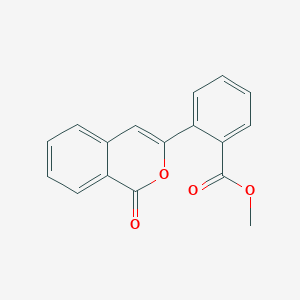![molecular formula C19H17NO B11844647 Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl- CAS No. 62595-38-4](/img/structure/B11844647.png)
Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline typically involves the condensation reaction between 2-methoxynaphthaldehyde and 4-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, substituted naphthalenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline: can be compared with other Schiff bases such as:
Uniqueness
The uniqueness of N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline lies in its specific structural features, such as the methoxy group on the naphthalene ring and the methyl group on the aniline ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other Schiff bases .
属性
CAS 编号 |
62595-38-4 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC 名称 |
1-(2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C19H17NO/c1-14-7-10-16(11-8-14)20-13-18-17-6-4-3-5-15(17)9-12-19(18)21-2/h3-13H,1-2H3 |
InChI 键 |
DZHMABUMDXCDJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
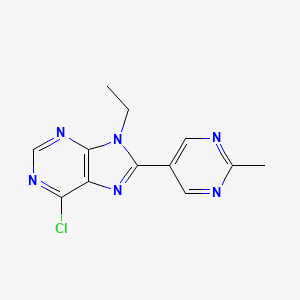
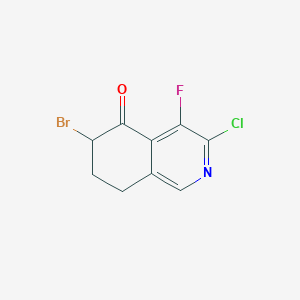


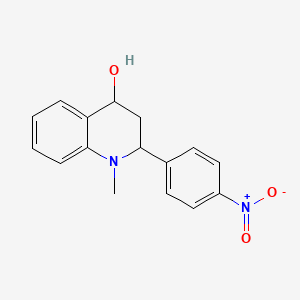
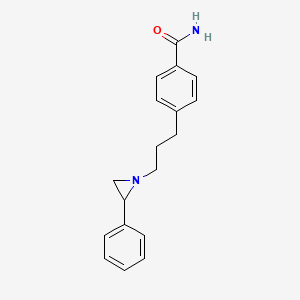
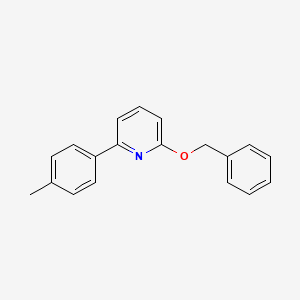
![6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11844618.png)
![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)

